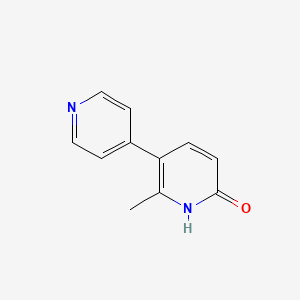
2-Methyl-3,4'-bipyridin-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,4'-bipyridin-6(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Cardiac Agents : 2-Methyl-3,4'-bipyridin-6(1H)-one is structurally related to milrinone, a known cardiac inotropic agent used in the treatment of congestive heart failure. This compound enhances myocardial contraction by increasing intracellular calcium availability, making it a candidate for further development in cardiac therapies .
Antimicrobial Activity : Recent studies have shown that derivatives of bipyridine compounds exhibit antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The promising results indicate potential for developing new antimicrobial agents based on this scaffold.
Synthesis and Structural Studies
Synthetic Routes : The synthesis of this compound can be achieved through various methods, including reductive coupling reactions involving pyridine derivatives. These synthetic approaches are crucial for obtaining the compound in sufficient purity and yield for biological testing .
Crystallographic Studies : Structural analysis via X-ray crystallography has revealed important insights into the molecular geometry and intermolecular interactions of this compound. Two polymorphs have been characterized, showing centrosymmetric hydrogen-bonded dimers with specific hydrogen bonding patterns that may influence its biological activity . Such structural information is essential for understanding how modifications to the molecule could enhance its pharmacological properties.
In Vitro Studies : Biological evaluations have demonstrated that derivatives of this compound possess selective cytotoxicity against cancer cell lines such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). These findings suggest that the compound may serve as a lead structure for developing anticancer agents .
Molecular Docking Studies : Computational studies, including molecular docking simulations, have been employed to predict the binding interactions of this compound with target proteins involved in disease pathways. These studies provide valuable insights into the mechanism of action and help identify potential therapeutic targets .
Data Tables
Here are some summarized findings regarding the applications of this compound:
Eigenschaften
CAS-Nummer |
80047-30-9 |
|---|---|
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
6-methyl-5-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-8-10(2-3-11(14)13-8)9-4-6-12-7-5-9/h2-7H,1H3,(H,13,14) |
InChI-Schlüssel |
MTCDLWVXYXFKAS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=O)N1)C2=CC=NC=C2 |
Kanonische SMILES |
CC1=C(C=CC(=O)N1)C2=CC=NC=C2 |
Key on ui other cas no. |
80047-30-9 |
Synonyme |
2-MBPO 2-methyl-3,4'-bipyridin-6(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















